5-Fluoro-4-hydroxy-indan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUYVMHITIFBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indanone Chemical Scaffold: Structural Significance and Research Interest
The indanone scaffold, characterized by a fused benzene (B151609) and cyclopentanone (B42830) ring system, is a prevalent structural motif in a multitude of biologically active compounds and is a key building block in organic synthesis. rsc.orgrsc.orgnih.govnih.gov This rigid, bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. rsc.org
The inherent reactivity of the indanone core, particularly the ketone and the adjacent active methylene (B1212753) group, allows for a variety of chemical transformations. rsc.org For instance, the ketone can undergo reduction to an alcohol, while the active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures. The aromatic ring of the indanone scaffold can also be functionalized through electrophilic substitution reactions.
The versatility of the indanone scaffold has led to its incorporation into numerous compounds with diverse pharmacological activities. nih.gov Notably, derivatives of indanone have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease. rsc.orgresearchgate.netnih.gov Furthermore, the indanone framework is a component of compounds investigated for their anticancer properties, with some derivatives exhibiting inhibitory effects on the growth of various cancer cell lines. rsc.orgrsc.org
Table 1: Key Characteristics of the Indanone Scaffold
| Feature | Description |
| Core Structure | Fused benzene and cyclopentanone rings |
| Key Functional Groups | Ketone, active methylene group, aromatic ring |
| Reactivity | Amenable to reduction, condensation, and electrophilic substitution |
| Research Interest | Neuroprotective agents, anticancer agents, synthetic intermediates |
Strategic Importance of Fluorine Substitution in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science due to the unique properties of this element. benthamscience.comnih.govresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. tandfonline.com This combination of properties can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.gov
Strategically placing a fluorine atom can significantly enhance a molecule's metabolic stability. benthamscience.comnih.govtandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov This can lead to a longer biological half-life and improved bioavailability of a drug candidate. benthamscience.comresearchgate.net
Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and its ability to participate in hydrogen bonding. nih.gov This can lead to enhanced binding affinity for a target protein or receptor. nih.govresearchgate.net The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netnih.gov
The synthesis of fluorinated organic compounds often requires specialized methods. For instance, the preparation of 5-fluoro-1-indanone, a precursor to the title compound, can be achieved through the cyclization of 3-(3-fluorophenyl)propanoic acid using a strong acid like chlorosulfonic acid.
Table 2: Impact of Fluorine Substitution in Molecular Design
| Property | Effect of Fluorine | Rationale |
| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. tandfonline.comnih.gov |
| Binding Affinity | Can be enhanced | Altered electronic properties and hydrogen bonding potential. nih.govresearchgate.net |
| Lipophilicity | Generally increased | Improves membrane permeability. researchgate.netnih.gov |
| Acidity/Basicity (pKa) | Can be modulated | Strong electron-withdrawing nature of fluorine. nih.gov |
The Role of Hydroxyl Functionality in Modulating Chemical Reactivity and Synthetic Pathways Within Indanone Architectures
Foundational Indanone Ring Construction Strategies Applicable to Fluorinated and Hydroxylated Derivatives
The construction of the indanone ring system, particularly with fluorine and hydroxyl substitutions, relies on several foundational synthetic strategies. These methods provide the framework for accessing a wide array of functionalized indanones.
Friedel-Crafts Acylation and Intramolecular Cyclization Approaches
A cornerstone in the synthesis of indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govmdpi.com This method involves the cyclization of a suitable precursor, often catalyzed by a Lewis acid or a Brønsted acid. nih.govresearchgate.net
For the synthesis of hydroxylated indanones, a common route involves Friedel-Crafts acylation followed by a thermal cyclization. To produce 5-Fluoro-4-hydroxy-indan-1-one using this method, a fluorinated starting material like 5-fluoro-anisole could be acylated with 3-chloropropionyl chloride. The resulting intermediate, 3-Chloro-4'-(methoxy)-5-fluoro-propiophenone, can then undergo thermal cyclization to form the indanone ring. A final demethylation step would yield the desired hydroxyl group.
Alternative approaches include the use of superacids like trifluoromethanesulfonic acid (TFSA) to catalyze the intramolecular cyclization of esters, which has been used to synthesize the parent 1-indanone (B140024) quantitatively. beilstein-journals.org Niobium pentachloride (NbCl5) has also been shown to be an effective Lewis acid for promoting the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones under mild conditions. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Applicability | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids, Lewis acids (e.g., AlCl3, NbCl5), Brønsted acids (e.g., TFSA) | General synthesis of 1-indanones | nih.govresearchgate.net |
| Friedel-Crafts Acylation and Thermal Cyclization | Fluorinated anisole (B1667542), 3-chloropropionyl chloride | Synthesis of fluoro-hydroxylated indanones |
Nazarov Cyclization and Electrocyclic Reactions for Indanone Formation
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be readily converted to indanones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. rsc.org For the synthesis of functionalized indanones, this approach requires a correspondingly substituted dienone precursor. d-nb.info For instance, to synthesize a fluorinated indanone, a fluorinated dienone can be synthesized via an Aldol condensation between a fluorinated acetophenone (B1666503) and an α,β-unsaturated ketone.
Recent advancements have focused on making the Nazarov cyclization more efficient and selective. Catalytic amounts of Lewis acids like copper(II) triflate (Cu(OTf)₂) can be used, especially with polarized enone substrates, under mild conditions. beilstein-journals.orgacs.org This catalytic approach has been successfully applied to the stereoselective synthesis of fluorine-containing 1-indanone derivatives through a tandem Nazarov cyclization/electrophilic fluorination. acs.org This method allows for the creation of two new stereocenters with high diastereoselectivity. acs.org Dicationic iridium(III) complexes have also been employed as catalysts for the Nazarov cyclization of chalcones to produce functionalized 1-indanones. beilstein-journals.org
Electrocyclic reactions of protonated chalcones in strong acids can also lead to the formation of 3-aryl-indan-1-ones in good yields. rsc.org This four-electron electrocyclic process is often preferred over other potential reaction pathways. rsc.org
| Reaction | Key Features | Catalysts/Reagents | Example Application | Reference |
|---|---|---|---|---|
| Nazarov Cyclization | 4π-electrocyclic ring closure of divinyl ketones | Protic or Lewis acids (e.g., Cu(OTf)₂, Ir(III) complexes) | Synthesis of fluorine-containing 1-indanones | beilstein-journals.orgacs.org |
| Electrocyclic Reaction | Four-electron electrocyclic closure of protonated chalcones | Strong acids | Synthesis of 3-aryl-indan-1-ones | rsc.org |
Transition Metal-Catalyzed Annulation Reactions for Indanone Synthesis
Transition metal-catalyzed annulation reactions have become a versatile and powerful tool for the synthesis of indanones. bohrium.comrsc.org These methods often involve C-H activation and allow for the construction of the indanone core from readily available starting materials. researchgate.net
Copper catalysis has been effectively used for the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to produce 3-hydroxy-1-indanones. acs.orgacs.orgnih.gov This method is advantageous due to its mild reaction conditions and the use of inexpensive copper catalysts like copper(I) iodide (CuI). acs.org The reaction proceeds in good to excellent yields and offers a straightforward route to hydroxylated indanones. acs.orgacs.org This protocol has been successfully applied to synthesize 5-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one. acs.org Copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has also been developed to construct trifluoromethylated 1-indanones with an all-carbon quaternary center. frontiersin.org
Rhodium has emerged as a prominent catalyst for indanone synthesis, often utilizing C-H activation strategies. bohrium.comrsc.org Rhodium(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals with diazo compounds via aryl and olefinic C-H bond activation yields highly functionalized indanone derivatives. rsc.org Another approach involves the Rh(III)-catalyzed C-H activation of phenacyl phosphoniums and their coupling with olefins to construct indanones. rsc.org Furthermore, rhodium catalysis can be employed in three-component reactions of benzoic acids, formaldehyde (B43269), and malonates to prepare indanones. researchgate.net
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper | Intramolecular Annulation | Synthesis of 3-hydroxy-1-indanones from 2-ethynylbenzaldehydes | acs.orgacs.orgnih.gov |
| Rhodium | C-H Activation/Annulation | Coupling of various precursors like α-aroyl ketene dithioacetals or phenacyl phosphoniums with other reagents | bohrium.comrsc.orgrsc.org |
Photoredox-Catalyzed Decarboxylative Annulation Strategies
Visible-light photoredox catalysis has gained significant traction as a sustainable and powerful method in organic synthesis. rsc.org This approach has been applied to the synthesis of indanones through decarboxylative annulation reactions. scispace.com
A notable example is the hydrogen radical-shuttle (HRS)-enabled decarboxylative annulation of carbonyl compounds. scispace.com This photoredox-catalyzed method features a broad substrate scope, excellent functional group tolerance, and is atom- and step-economical. scispace.com Water plays a crucial role in this process, acting as both the hydrogen radical shuttle and the hydrogen source. scispace.com This strategy represents a mechanistically distinct approach to hydrogen atom transfer. scispace.com Additionally, photoredox catalysis has been used in a deconstructive [5 + 1] annulation of indanones to synthesize isoquinolones in water. nih.gov Another visible-light-induced method involves the annulative acylative difunctionalization of 1,6-enynes to access 1-indanones. sioc-journal.cn
| Strategy | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| Hydrogen Radical-Shuttle (HRS)-Enabled Decarboxylative Annulation | Atom- and step-economical, broad substrate scope | Photoredox catalyst, visible light, water | scispace.com |
| Deconstructive [5 + 1] Annulation | Nitrogen insertion into indanones | Photoredox catalyst, water | nih.gov |
| Annulative Acylative Difunctionalization of 1,6-Enynes | Visible-light-induced | Photocatalyst | sioc-journal.cn |
Regioselective Introduction and Modification of Fluorine on the Indanone Core
The strategic placement of a fluorine atom on the indanone ring system is a cornerstone in the synthesis of compounds like this compound. The electron-withdrawing nature of fluorine can significantly influence the molecule's chemical reactivity and biological interactions.
Electrophilic Fluorination Techniques on Indanone Precursors and Derivatives
Direct fluorination of pre-existing indanone or indanone-derived precursors is a primary strategy for introducing fluorine. This is typically achieved using electrophilic fluorinating agents, which contain an electron-deficient fluorine atom. The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity.
Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). acs.orgcas.cn For instance, the tandem Nazarov cyclization/electrophilic fluorination of specific α,β-unsaturated arylketones can be accomplished using NFSI in the presence of a Cu(II) triflate catalyst, yielding fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.orgresearchgate.net In this process, NFSI acts as the electrophile, trapping the intermediate generated from the cyclization. acs.org The reaction's efficiency can be solvent-dependent, with dichloroethane proving to be an effective medium. acs.org Other reagents like diethylaminosulfur trifluoride (DAST) can also be employed for regioselective fluorination under controlled temperatures. The selection between reagents like NFSI and Selectfluor can impact enantioselectivity in catalytic asymmetric fluorinations. nih.gov
| Reagent | Common Name/Acronym | Typical Application | Reference |
| N-fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of β-ketoesters and tandem Nazarov cyclization/fluorination trapping. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic fluorination of various substrates, including allenes and indanone precursors. cas.cn | cas.cn |
| Diethylaminosulfur trifluoride | DAST | Regioselective fluorination under controlled temperature conditions. | |
| N-fluoropyridinium triflate | NFPY-OTf | Electrophilic fluorination, used in tandem transformations. acs.org | acs.org |
Selective Fluorination During Multi-Component Indanone Assembly and Subsequent Derivatization
Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecular architectures like functionalized indanones in a single pot. rsc.org These reactions can be designed to incorporate a fluorine atom either from a fluorinated starting material or through a fluorination step integrated into the reaction sequence.
A notable example is the Lewis acid-catalyzed tandem transformation involving a Nazarov cyclization and electrophilic fluorination. acs.orgacs.org This sequence, catalyzed by a Cu(II) complex, can convert polarized enones into fluorine-containing 1-indanone derivatives with high stereoselectivity. acs.org The process forms two new stereocenters with a high preference for the trans isomer. researchgate.netacs.org Similarly, a one-pot, three-component cascade reaction using a Lewis acid catalyst can proceed through a Knoevenagel condensation/Nazarov cyclization/electrophilic fluorination sequence to produce highly substituted fluorinated 1-indanones. nih.govrsc.org Photocatalytic radical cascade cyclizations of diazoalkanes have also emerged as a modern strategy for synthesizing indanone derivatives. acs.org
Synthesis of Key Fluorinated Indanone Intermediates (e.g., 5-fluoro-1-indanone, 2-fluoro-1,3-indanedione)
The synthesis of key fluorinated building blocks is fundamental. 5-Fluoro-1-indanone is a crucial intermediate. One established method for its synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid using a strong acid like chlorosulfonic acid, which can produce the target compound in good yield. Another approach involves the cyclization of 3-dimethylamino-4'-fluoro-2-methylpropiophenone in concentrated sulfuric acid to yield 5-fluoro-2-methyl-1-indanone. prepchem.com
The synthesis of 2-fluoro-1,3-indanedione, another important intermediate, can be achieved through the monofluorination of 1,3-indanedione. mdpi.com This reaction can be performed using various fluorinating agents, and the product exists primarily in the diketonic form. mdpi.comsapub.org Further fluorination of 2-fluoro-1,3-indanedione can lead to the geminally difluorinated product, 2,2-difluoro-1,3-indanedione. mdpi.comsapub.org
| Intermediate | Precursor | Reagents/Conditions | Yield | Reference |
| 5-Fluoro-1-indanone | 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid, followed by column chromatography | 70.5% | |
| 5-Fluoro-2-methyl-1-indanone | 3-dimethylamino-4'-fluoro-2-methylpropiophenone | Concentrated H₂SO₄, 90°C | Not specified | prepchem.com |
| 2-Fluoro-1,3-indanedione | 1,3-Indanedione | Electrophilic fluorinating agent (e.g., Selectfluor®) in CH₃CN | 60-67% | mdpi.comsapub.org |
| 2,2-Difluoro-1,3-indanedione | 2-Fluoro-1,3-indanedione | Electrophilic fluorinating agent | 60% | mdpi.com |
Controlled Installation and Functionalization of the Hydroxyl Group at the C-4 Position of the Indanone Ring
The introduction of a hydroxyl group at the C-4 position of the indanone ring is a critical step in the synthesis of the target compound. This transformation requires methods that are both regioselective and compatible with the existing fluorine substituent.
Hydrolytic Derivatization of Protected Precursors for 4-Hydroxyindan-1-one
A common strategy for introducing a hydroxyl group is through the deprotection of a precursor where the hydroxyl is masked as a more stable functional group, such as an ether or an ester. For the synthesis of the parent 4-hydroxy-1-indanone, one method involves the hydrolysis of 4-benzoyloxy-1-indanone with a base like sodium hydroxide (B78521). nih.gov Another route starts from dihydrocoumarin, which is hydrolyzed under acidic conditions and then subjected to cyclization to form the indanone ring. google.com
For this compound, a similar strategy can be envisioned. A one-pot synthesis can involve the Friedel-Crafts acylation of a starting material like 5-fluoro-anisole, followed by thermal cyclization and subsequent demethylation using acidic hydrolysis to convert the methoxy (B1213986) group into the desired hydroxyl group. The cleavage of such ester or ether protecting groups can also be achieved under mild, neutral conditions using Lewis acid catalysts like scandium trifluoromethanesulfonate, which is particularly useful for sensitive substrates. oup.com
Directed Hydroxylation and Oxidative Approaches for Indanone Systems
Direct C-H hydroxylation offers a more atom-economical approach to installing the hydroxyl group. These methods often rely on transition metal catalysts or enzymatic systems to achieve high regio- and stereoselectivity. rsc.org
Biocatalytic oxidations using engineered enzymes are emerging as powerful tools. researchgate.net Mutants of cytochrome P450-BM3 have demonstrated excellent catalytic activity in the C-H activating oxidative hydroxylation of indanone, showing high regioselectivity. rsc.orgrsc.orgnih.gov Naphthalene (B1677914) dioxygenase (NDO) expressed in bacterial strains can also oxidize 1-indanone to produce hydroxyindanones, primarily 3-hydroxy-1-indanone (B1295786). nih.gov
Chemical methods have also been developed. Copper-promoted hydroxylation using H₂O₂ as the oxidant can be directed by an imine group formed from the indanone. This method selectively produces oxidation products derived from γ-sp² C-H functionalization, which corresponds to the aromatic ring of the indanone. nih.govacs.org Furthermore, manganese complexes have been used to catalyze the direct, enantioselective C-H hydroxylation of indan-type substrates to yield benzylic alcohols with high selectivity. mdpi.com
Syntheses of Hydroxy-Substituted Indanone Analogues (e.g., 5-hydroxy-1-indanone (B188539), 3-hydroxy-1-indanones)
The preparation of hydroxy-substituted indanones serves as a foundational basis for developing more complex, multifunctionalized analogues. Various methods have been established for introducing hydroxyl groups at different positions of the indanone skeleton.
One common approach involves the intramolecular Friedel–Crafts acylation of substituted 3-arylpropionic acids. acs.orgbeilstein-journals.org For instance, 5-hydroxy-1-indanone can be synthesized via a Diels-Alder cycloaddition, demonstrating a versatile route to this class of compounds. beilstein-journals.org Another prominent method is the Friedel-Crafts acylation followed by thermal cyclization. This strategy, while effective for compounds like 5-hydroxy-1-indanone, requires careful selection of starting materials and reaction conditions.
More recently, novel catalytic systems have been developed to afford specific regioisomers. A facile and highly efficient copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes has been reported for the synthesis of 3-hydroxy-1-indanones. acs.org This method offers good to excellent yields under mild conditions, providing a direct route to C3-hydroxylated products. acs.org The reaction proceeds through an intramolecular annulation, demonstrating high efficiency. acs.org A variety of substituted 2-ethynylbenzaldehydes can be converted into their corresponding 3-hydroxy-1-indanones using this protocol. acs.org
| Entry | Starting Material (Substituted 2-ethynylbenzaldehyde) | Product (Substituted 3-hydroxy-1-indanone) | Yield (%) |
| 1 | 2-Ethynylbenzaldehyde | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 87 |
| 2 | 4-Chloro-2-ethynylbenzaldehyde | 5-Chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 91 |
| 3 | 4-Fluoro-2-ethynylbenzaldehyde | 5-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 71 |
| 4 | 4-Bromo-2-ethynylbenzaldehyde | 5-Bromo-3-hydroxy-2,3-dihydro-1H-inden-1-one | 87 |
| 5 | 2-Ethynyl-4-fluoro-5-methylbenzaldehyde | 5-Fluoro-3-hydroxy-6-methyl-2,3-dihydro-1H-inden-1-one | 83 |
Table 1: Synthesis of 3-Hydroxy-1-indanone Derivatives via Cu-Catalyzed Intramolecular Annulation. Data sourced from acs.org.
Furthermore, biochemical routes using enzymes like naphthalene dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) have been explored for the regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone. nih.gov These biocatalytic methods can provide direct access to specific hydroxyindanones, such as 3-hydroxy-1-indanone and 2-hydroxy-1-indanone, from their parent ketones. nih.gov
Convergent and Divergent Synthetic Strategies Towards this compound
The synthesis of a di-substituted molecule like this compound requires careful strategic planning. Both convergent and divergent synthetic approaches offer frameworks for constructing such complex molecules.
Conversely, a divergent synthesis begins with a common core structure that is progressively elaborated into a library of diverse compounds. wikipedia.org Starting from a pre-formed indanone or a key precursor, functional groups like fluorine and hydroxyl moieties can be introduced sequentially. wikipedia.orgnih.gov This approach is particularly useful for creating a range of related analogues for structure-activity relationship studies. For example, starting from a bromo- or iodo-substituted benzaldehyde, Pd-catalyzed cross-coupling reactions can lead to stilbene (B7821643) precursors, which then undergo acid-mediated cyclization to form indanones. nih.govacs.org This pathway allows for the selective and divergent synthesis of indanols, indanones, and indenes based on the geometry of the stilbene substrate and the reaction conditions. nih.govacs.org
Sequence-Dependent Strategies for Fluorination and Hydroxylation in Indanone Synthesis
One potential strategy involves a Friedel-Crafts acylation using a pre-fluorinated starting material, followed by cyclization and subsequent demethylation to unmask the hydroxyl group. For instance, the synthesis could start with a fluorinated anisole derivative. Alternatively, hydroxylation could precede fluorination. The introduction of a hydroxyl group can be achieved through various methods, including the use of hydroxylating agents like peracids. evitachem.com Following hydroxylation, an electrophilic fluorination step can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. evitachem.comnih.gov
The choice of sequence depends heavily on the directing effects of the existing substituents. A fluorine atom is an ortho-, para-director, while a hydroxyl (or methoxy) group is a strong activating ortho-, para-director. Introducing the hydroxyl group first would strongly activate the aromatic ring, potentially leading to challenges in controlling the position of the subsequent electrophilic fluorination. Conversely, fluorinating a precursor molecule first might deactivate the ring, requiring harsher conditions for subsequent cyclization or functionalization steps. The development of modern catalytic methods, including organocatalysis, has provided new avenues for achieving high enantioselectivity in the fluorination of carbonyl compounds, which could be applied to indanone systems. nih.gov
Challenges and Advances in Achieving Regiochemical Control for Di-functionalized Indanones
A primary challenge in the synthesis of this compound is achieving the correct regiochemistry for the two substituents on the aromatic ring. The synthesis of multifunctional indenes and indanones is often complex due to a limited understanding of indene (B144670) chemistry compared to heterocyclic systems. beilstein-journals.orgresearchgate.net The introduction of two different functional groups requires precise control over reaction conditions to ensure the desired substitution pattern and avoid the formation of undesired isomers. ontosight.ai
Traditional methods like Friedel-Crafts reactions can sometimes yield mixtures of regioisomers, necessitating difficult purification steps. The directing effects of the substituents play a crucial role. For example, in the synthesis of a related compound, 6-fluoro-7-hydroxy-indan-1-one, careful control of fluorination and hydroxylation steps is necessary to ensure selectivity. evitachem.com
Advances in this area focus on developing more selective reactions. This includes the use of specific catalysts and directing groups that can guide incoming substituents to the desired position. Photochemical methods, for example, have been developed for the synthesis of highly functionalized 1-indanones, offering alternative reaction pathways. acs.org Tandem catalysis, combining different catalytic cycles in one pot, has also emerged as a powerful tool for efficiently constructing functionalized indanones. acs.org Furthermore, the use of superacid-promoted one-pot processes enables the formation of dual C-C bonds to construct highly substituted indanones from simple starting materials. rsc.org The development of organocatalytic asymmetric fluorination and other modern synthetic methods continues to provide more precise tools to overcome the challenges of regioselectivity in the synthesis of complex molecules like di-functionalized indanones. nih.govbeilstein-journals.org
Detailed Reaction Mechanisms of Indanone Cyclization and Functionalization
The construction of the indanone framework and its subsequent functionalization are governed by a variety of reaction mechanisms, including electrophilic aromatic substitution, radical-mediated processes, and transition metal catalysis.
Electrophilic Aromatic Substitution Mechanistic Pathways in Indanone Formation
A primary and well-established method for synthesizing the indanone core is through intramolecular Friedel-Crafts acylation. researchgate.netnih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism. The process typically begins with the formation of a highly reactive acylium ion from a 3-arylpropionic acid or its corresponding acyl chloride. nih.govbeilstein-journals.org Lewis acids, such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅), are commonly employed to facilitate the generation of this electrophile. researchgate.netbeilstein-journals.org
The acylium ion then attacks the aromatic ring in an intramolecular fashion. The position of this attack is directed by the electronic nature of the substituents already present on the aromatic ring. In the synthesis of this compound, the starting material would typically be a substituted 3-phenylpropionic acid. The presence of an activating hydroxyl group (or a protected methoxy group) and a deactivating but ortho-, para-directing fluorine atom on the phenyl ring influences the site of cyclization. The electrophilic attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. researchgate.net Subsequent deprotonation restores aromaticity and yields the cyclized 1-indanone product. researchgate.net The reaction is often carried out under mild conditions to achieve good yields. researchgate.net
Radical Intermediates and Hydrogen Radical-Shuttle (HRS) Catalysis in Indanone Synthesis
More recently, photoredox catalysis has emerged as a powerful tool for indanone synthesis, proceeding through radical intermediates. nih.govacs.orgscispace.com One innovative approach involves a hydrogen radical-shuttle (HRS) enabled decarboxylative annulation of carbonyl compounds. nih.govscispace.com This method offers a broad substrate scope and excellent functional group tolerance. nih.govscispace.com
The mechanism is initiated by the photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer with a suitable substrate, such as an α-keto acid, to generate an acyl radical. researchgate.net In the context of HRS catalysis for indanone synthesis, water can play a crucial role, acting as both a hydrogen radical shuttle and a hydrogen source. nih.govwhiterose.ac.uk This mechanistically distinct pathway allows for challenging 1,2- or 1,3-hydrogen atom transfers (HAT) to proceed. nih.govscispace.com The generated radical intermediate undergoes cyclization onto the aromatic ring, followed by a series of steps to afford the final indanone product. acs.org This radical-based strategy provides a complementary approach to traditional electrophilic substitution methods. nih.gov
Transition Metal-Mediated Mechanistic Cycles in Indanone Derivatization (e.g., CuI-catalyzed, Rh-catalyzed)
Transition metals play a significant role in both the synthesis and derivatization of indanones, offering unique mechanistic pathways.
Copper(I) Iodide (CuI)-Catalyzed Reactions: Copper catalysts are particularly useful in tandem reactions. For instance, a Cu(II) triflate-catalyzed Nazarov cyclization followed by electrophilic fluorination has been used to produce fluorine-containing 1-indanone derivatives. beilstein-journals.org In other applications, copper-catalyzed annulation of 1,6-enynes can lead to the formation of the 1-indanone framework through a radical-triggered addition/cyclization cascade. frontiersin.org
Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts have proven to be highly versatile in indanone synthesis. Rh(III)-catalyzed C-H activation and annulation of benzoic acids with reagents like formaldehyde and malonates can produce indanones. researchgate.net The proposed mechanism involves the formation of a rhodacycle intermediate. researchgate.net Another Rh(III)-catalyzed pathway involves the reaction of α-carbonyl sulfoxonium ylides with activated alkenes in a formal [4+1] cycloaddition to yield substituted indanones. organic-chemistry.org This process is believed to proceed through C-H oxidative alkenylation, β-hydride elimination, and subsequent cyclization steps. organic-chemistry.org Rhodium catalysts have also been employed in the [5+2] cycloaddition of 3-acyloxy-1,4-enynes and alkynes to construct more complex fused ring systems derived from indanones. rsc.orgacs.org
Understanding Regioselectivity and Stereoselectivity in Fluorination and Hydroxylation Reactions
The precise placement of the fluorine and hydroxyl groups on the indanone core is critical for the biological activity of the final compound. This is governed by the principles of regioselectivity and stereoselectivity.
Electronic and Steric Factors Influencing Site-Specificity of Fluorine Introduction
The introduction of a fluorine atom onto the aromatic ring of an indanone can be achieved through various methods, with the site of fluorination being heavily influenced by both electronic and steric factors. uga.edu
Electrophilic Fluorination: When using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), the regioselectivity is dictated by the directing effects of the substituents already present on the aromatic ring. beilstein-journals.orgcas.cn A hydroxyl group is a strong activating group and an ortho-, para-director. Therefore, in 4-hydroxy-indan-1-one, electrophilic fluorination is directed to the positions ortho and para to the hydroxyl group. The presence of the fused cyclopentanone (B42830) ring can sterically hinder the position adjacent to it, favoring substitution at the 5-position. The fluorine atom itself is an ortho-, para-director, although it is deactivating. core.ac.uk
Nucleophilic Aromatic Substitution (SNA_r): An alternative strategy involves the introduction of fluorine via a nucleophilic aromatic substitution (SNA_r) reaction, often referred to as a Halex reaction. This typically involves the displacement of a leaving group, such as a chloro or nitro group, by a fluoride (B91410) ion. core.ac.uk For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The carbonyl group of the indanone acts as such an activating group.
| Factor | Influence on Fluorination Site-Specificity | Example |
| Electronic Effects | Activating groups (e.g., -OH) direct electrophilic attack to ortho and para positions. Electron-withdrawing groups (e.g., -C=O) activate the ring for nucleophilic attack. core.ac.uknih.gov | The hydroxyl group in 4-hydroxy-indan-1-one directs electrophilic fluorination to the 5-position. |
| Steric Hindrance | Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. | The fused ring structure of indanone can influence the accessibility of certain positions on the aromatic ring. |
Stereochemical Outcomes of Indanone Ring Formation and Functionalization
The stereochemistry of the indanone ring and its substituents can be controlled through various asymmetric synthesis strategies.
Asymmetric Cyclization: The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be rendered enantioselective using chiral catalysts. For example, the use of a chiral BOX-Cu(II) complex in a tandem Nazarov cyclization/electrophilic fluorination can lead to the formation of two stereocenters with high diastereoselectivity and enantioselectivity. cas.cn
Asymmetric Functionalization: Existing indanones can be functionalized stereoselectively. The asymmetric α-fluorination of 1-indanone-2-carboxylates has been achieved with high enantioselectivity using chiral pybox-Eu(III) complexes. mdpi.com Furthermore, biological methods using enzymes like naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) have been shown to perform regiospecific and stereoselective hydroxylation of the indanone core, producing chiral hydroxyindanones. nih.govnih.gov For instance, NDO can oxidize 1-indanone to a mixture of (R)-3-hydroxy-1-indanone and 2-hydroxy-1-indanone. nih.gov
| Reaction Type | Catalyst/Reagent | Stereochemical Control | Product Example |
| Asymmetric Nazarov Cyclization/Fluorination | (R,R)-Ph-BOX-Cu(II) complex, NFSI | High diastereoselectivity and enantioselectivity | Fluorine-containing 1-indanones with two stereocenters cas.cn |
| Asymmetric α-Fluorination | pybox-Eu(III) complex | High enantioselectivity | Quaternary α-fluoro-1-indanone-2-carboxylates mdpi.com |
| Biocatalytic Hydroxylation | Naphthalene Dioxygenase (NDO) | Regio- and stereoselective hydroxylation | (R)-3-hydroxy-1-indanone nih.gov |
Tautomerism and Conformational Preferences of Fluorinated and Hydroxylated Indanones
The structural dynamics of indanone derivatives, particularly those with influential substituents like fluorine and hydroxyl groups, are dictated by a delicate balance of electronic and steric factors. These factors govern the equilibrium between tautomeric forms and determine the molecule's preferred three-dimensional shape, or conformation. For this compound, these aspects are critical for understanding its reactivity and potential interactions with biological targets.
Keto-Enol Tautomerism
Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium between two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.org This process, keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.com
The equilibrium position is highly sensitive to the electronic nature of substituents on the indanone ring. In the case of this compound, the fluorine atom at the C5 position exerts a strong electron-withdrawing effect. This effect can stabilize the conjugate base (enolate), and theoretical analysis suggests it can also stabilize the resulting enol form through resonance, potentially increasing the enol-to-keto ratio compared to non-fluorinated analogs.
The 4-hydroxyl group plays a pivotal role, primarily through its ability to form a strong intramolecular hydrogen bond with the carbonyl oxygen in the keto form or the enolic oxygen. This interaction is a key feature in similar structures like 7-hydroxy-1-indanone, where it confers significant thermodynamic stability. mdpi.com The interplay between the electron-withdrawing fluorine and the hydrogen-bonding hydroxyl group determines the predominant tautomeric form in various solvents and states. While the keto form is generally favored for simple ketones, the combined substituent effects in this compound could lead to a more significant population of the enol tautomer. libretexts.org
Interactive Table of Possible Tautomers
| Tautomeric Form | Structure | Key Features | Stabilizing Factors |
|---|---|---|---|
| Keto Form | This compound | Contains a C=O (carbonyl) group and a hydroxyl group. The five-membered ring contains two sp³-hybridized carbons. | Stronger C=O double bond compared to C=C. libretexts.org Potential for intramolecular hydrogen bonding between the 4-OH and the 1-carbonyl oxygen. |
| Enol Form | 5-Fluoro-indan-1,4-dione (enol) | Contains a C=C double bond within the five-membered ring and an enol (C=C-OH) functional group. | Conjugated system. Stabilization by the electron-withdrawing fluorine substituent. Aromaticity if the enolization involves the benzene (B151609) ring (phenolic tautomer). |
Conformational Preferences
The three-dimensional structure of the indanone core is not perfectly flat. The five-membered cyclopentanone ring can adopt various conformations to minimize steric and torsional strain. X-ray crystallography studies on related indanones, such as 5-fluoro-1-indanone, reveal that the cyclopentene (B43876) ring can be either planar or, more commonly, slightly distorted into an envelope conformation. researchgate.net In this conformation, one of the carbon atoms (often the CH₂ group adjacent to the carbonyl) lies out of the plane formed by the other four atoms. researchgate.net
For this compound, the conformational landscape is further influenced by its substituents:
Ring Puckering: Computational analyses on substituted indanones show that the degree of ring puckering can be quantified by specific torsion angles. For example, the C2–C3 torsion angle provides an indication of the conformational rigidity. While specific values for this compound are not available, data from analogous structures can provide insight.
Interactive Table of Conformational Features
| Structural Feature | Description | Influencing Factors | Reference Data (from related indanones) |
|---|---|---|---|
| Cyclopentene Ring Conformation | The five-membered ring can be nearly planar or adopt a puckered 'envelope' shape to relieve strain. | Substituents, intramolecular hydrogen bonds. | In 5-fluoro-1-indanone, one molecule in the asymmetric unit has a planar ring, while the other has a slight envelope conformation. researchgate.net |
| Intramolecular H-Bond | A hydrogen bond may form between the hydrogen of the 4-hydroxyl group and the oxygen of the 1-carbonyl group. | Proximity and orientation of the -OH and C=O groups. | A strong intramolecular H-bond is a key stabilizing feature in 7-hydroxy-1-indanone. mdpi.com |
| Torsional Angles | Angles between adjacent bonds, such as the C2-C3 torsion angle, define the degree of ring puckering. | Steric bulk and electronic effects of substituents. | The C2–C3 torsion angle in 4-fluoro-7-(methylsulfonyl)indanone is reported as 28.5°. |
Advanced Spectroscopic Characterization and Structural Analysis of 5 Fluoro 4 Hydroxy Indan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 5-Fluoro-4-hydroxy-indan-1-one, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the aliphatic methylene (B1212753) protons (H2 and H3) and the aromatic protons (H6 and H7). The aliphatic protons typically appear as multiplets around 2.5-3.5 ppm. The aromatic protons would resonate further downfield, with their chemical shifts and splitting patterns dictated by the electronic effects of the hydroxyl, fluoro, and carbonyl substituents. The phenolic hydroxyl proton (4-OH) would likely appear as a broad singlet, the position of which is sensitive to solvent and concentration. Crucially, coupling between the fluorine atom and adjacent protons (³J(H-F) and ⁴J(H-F)) would introduce additional splitting, providing key evidence for the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Nine distinct signals are expected for this compound. The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield (>190 ppm). The aromatic carbons show complex patterns, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to fluorine (C5) will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹J(C-F)), a definitive marker for its position. Other aromatic carbons will also exhibit smaller couplings to fluorine. For the related compound, 5-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one, the carbonyl carbon appears at δ 202.6 ppm, and the carbon bearing the fluorine (C5) shows a characteristic large coupling constant (d, J = 253.7 Hz). acs.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds. A single resonance is expected for this compound, confirming the presence of one fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with neighboring aromatic protons, which helps to confirm its position on the aromatic ring.
Predicted NMR Data for this compound (Based on data from analogous compounds like 5-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one acs.org)
Interactive Table: Predicted NMR Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H NMR | ||
| H2, H3 | ~2.6 - 3.2 | Multiplets (m) |
| Aromatic H | ~7.0 - 7.6 | Doublet of doublets (dd), Triplets (t) |
| OH | Variable | Broad singlet (br s) |
| ¹³C NMR | ||
| C1 (C=O) | >190 | Singlet (s) or Triplet (t) from coupling to C2-H |
| C2, C3 | ~25 - 40 | Singlet (s) |
| Aromatic C | ~110 - 160 | Doublets (d) due to C-F coupling |
| C5-F | ~155 - 165 | Doublet (d), ¹J(C-F) ≈ 250 Hz |
| ¹⁹F NMR | ||
| 5-F | ~ -110 to -120 | Multiplet (m) due to H-F coupling |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for indanones include the loss of small, stable molecules like carbon monoxide (CO) and ethylene (B1197577) (C₂H₄), leading to characteristic fragment ions that help to confirm the indanone core structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected exact mass for the molecular formula C₉H₇FO₂ is 166.0430 g/mol . An HRMS measurement confirming this value provides definitive proof of the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. acs.org
Molecular Formula Confirmation Data
Interactive Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₉H₇FO₂ |
| Calculated Exact Mass | 166.0430 g/mol |
| Expected M⁺ Peak | m/z 166 |
| Common Fragment Ions | [M-CO]⁺, [M-H₂O]⁺ |
Infrared (IR) Spectroscopy for Carbonyl and Hydroxyl Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly effective for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by two key absorption bands:
Carbonyl (C=O) Stretch: The ketone carbonyl group conjugated with the aromatic ring is expected to show a strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation and potential intramolecular hydrogen bonding.
Hydroxyl (O-H) Stretch: The hydroxyl group will give rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid or liquid state.
Other notable bands would include C-H stretches for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretch (typically 1000-1250 cm⁻¹). The presence and positions of these bands collectively confirm the key functional groups of the molecule.
Characteristic IR Absorption Bands
Interactive Table: IR Data
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Carbonyl | C=O stretch | 1690 - 1715 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Alkyl | C-H stretch | 2850 - 3000 | Medium |
| Fluoroalkane | C-F stretch | 1000 - 1250 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.
Based on studies of similar molecules like 4-hydroxy-indan-1-one, the indanone ring system is expected to be nearly planar. nih.gov The analysis would also reveal the nature of intermolecular interactions that stabilize the crystal lattice. Key interactions would include:
O-H···O Hydrogen Bonding: Strong hydrogen bonds are expected to form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, likely creating chains or dimeric structures within the crystal. nih.gov
Expected Crystallographic Parameters
Interactive Table: Crystallography Data
| Parameter | Expected Observation |
| Molecular Geometry | Largely planar indanone core |
| Primary Interaction | Intermolecular O-H···O=C hydrogen bonding |
| Secondary Interactions | C-H···O and C-H···F hydrogen bonds; potential π-π stacking |
| Resulting Motif | Formation of chains or sheets in the crystal lattice |
Complementary Spectroscopic and Analytical Techniques for Complex Indanone Derivatives
While the primary spectroscopic methods provide the core structural data, a range of complementary techniques are often employed for a complete characterization of complex indanone derivatives.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C). These experiments are crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra, especially for the closely spaced aromatic signals, and confirming the substitution pattern on the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system of the indanone, which includes the benzene ring and the carbonyl group, will show characteristic absorption maxima (λmax). The positions of these maxima are sensitive to the electronic effects of the substituents (OH and F), and analysis can offer insights into the extent of conjugation and electronic structure.
Elemental Analysis: This fundamental technique provides the percentage composition of carbon, hydrogen, and other elements in a pure sample. The experimentally determined percentages must align with the calculated values for the molecular formula C₉H₇FO₂, thereby providing foundational evidence for the compound's identity and purity.
Overview of Complementary Analytical Techniques
Interactive Table: Complementary Techniques
| Technique | Purpose | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment | Confirms H-H and C-H connectivity, validates substitution pattern |
| UV-Vis Spectroscopy | Electronic transition analysis | λmax values indicating the nature of the conjugated π-system |
| Elemental Analysis | Elemental composition | Confirms %C and %H, validating the molecular formula and purity |
Computational and Theoretical Studies on 5 Fluoro 4 Hydroxy Indan 1 One
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Geometry Optimization, and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Fluoro-4-hydroxy-indan-1-one, DFT can be employed to determine its most stable three-dimensional shape (geometry optimization), the distribution of electrons, and its thermodynamic stability.
Electronic Structure and Energetics: Once the geometry is optimized, DFT calculations can provide a wealth of information about the molecule's electronic properties. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. DFT studies on substituted imidazole (B134444) and indole (B1671886) derivatives have demonstrated the use of these calculations to evaluate relative stability based on the energy gap between frontier molecular orbitals niscpr.res.in.
Calculations would also yield a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). In this compound, the electronegative oxygen and fluorine atoms would create distinct electron-rich regions.
Illustrative DFT-Calculated Properties for Indanone Derivatives This table presents typical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) for a substituted indanone. The values are illustrative.
| Property | Predicted Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the electron-donating character of the molecule. |
| Energy of LUMO | -1.8 eV | Indicates the electron-accepting character of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
Computational Modeling of Reaction Mechanisms and Transition States in Indanone Synthesis
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction coordinate. This provides a detailed understanding of which reaction pathways are most favorable and why.
The synthesis of indanones often involves reactions like intramolecular Friedel-Crafts acylation or Nazarov cyclization. d-nb.infobeilstein-journals.org DFT has been successfully used to study the mechanisms of complex, metal-catalyzed reactions for indanone synthesis. For instance, a study on the Rh(III)-catalyzed synthesis of indanones from N-methoxybenzamides detailed the entire catalytic cycle, including steps like C-H activation, insertion of an unsaturated ketone, and condensation reactions. rsc.org The calculations identified the key transition states and determined the rate-limiting step of the reaction.
For a molecule like this compound, computational modeling could be used to:
Predict Regioselectivity: Determine why the cyclization of a precursor like 3-(3-fluoro-4-hydroxyphenyl)propionic acid would lead to the desired indanone product over other possible isomers.
Optimize Reaction Conditions: By understanding the energetics of the reaction, particularly the activation energy of the rate-determining step, conditions (temperature, catalyst) can be theoretically tested to maximize yield and efficiency. rsc.org
Identify Intermediates: Computation can reveal the structure and stability of short-lived intermediates that are difficult to detect experimentally.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) for Functionalized Indanones
Computational methods can accurately predict various spectroscopic properties, which is crucial for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given molecular structure. researchgate.net For functionalized indanones, this would involve:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each conformer.
Calculating the NMR shielding tensors for each atom in each conformer.
Averaging the results based on the Boltzmann population of the conformers to produce a final predicted spectrum.
These predicted shifts can then be compared to experimental spectra to confirm the molecular structure or to assign the relative configuration of stereoisomers. github.io
Illustrative Predicted Vibrational Frequencies for this compound This table shows representative vibrational frequencies that would be predicted by DFT calculations and their corresponding assignments.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3450 | O-H stretch (hydroxyl group) |
| ~1710 | C=O stretch (ketone) |
| ~1600 | C=C stretch (aromatic ring) |
| ~1250 | C-F stretch |
Analysis of Fluorine and Hydroxyl Group Effects on Molecular Conformation, Stability, and Reactivity
The introduction of fluorine and hydroxyl groups onto the indanone scaffold has profound effects on its physicochemical properties. Computational analysis can precisely quantify these effects.
Electronic Effects: Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group through induction. nih.gov This significantly alters the electron density of the aromatic ring. The hydroxyl group, conversely, can act as an electron-donating group through resonance. Computational analysis of the electron density and molecular orbitals would reveal the interplay of these opposing effects on the aromatic system's reactivity towards electrophilic or nucleophilic substitution.
Conformation and Stability: The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the adjacent ketone oxygen. DFT calculations can determine the strength and geometric parameters of this hydrogen bond. This interaction can lock the molecule into a specific conformation, enhancing its planarity and thermodynamic stability.
Reactivity: The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl proton, making it more acidic compared to the non-fluorinated analogue. nih.gov Furthermore, both substituents modify the electrostatic potential map, directing how the molecule interacts with other reagents or biological targets like enzymes. Fluorine can also participate in hydrogen bonds as a weak acceptor, influencing intermolecular interactions. nih.gov
Advanced Computational Techniques for Chemical Reactivity Insights (e.g., Molecular Dynamics Simulations for conformer analysis)
While quantum mechanics is excellent for studying static properties, many chemical and biological processes are dynamic. Advanced techniques like Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules.
Molecular Dynamics (MD) Simulations: An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, an MD simulation in a solvent (like water) would provide insights into:
Conformational Dynamics: The five-membered ring of the indanone core is not perfectly rigid. MD simulations can explore the different puckered conformations of this ring and the rotational flexibility of the hydroxyl group, revealing the most populated conformational states over time. This is particularly relevant when studying how the molecule might fit into a protein's binding pocket. nih.govresearchgate.net
Solvation Effects: MD explicitly models the interactions between the solute and surrounding solvent molecules. This can show how water molecules arrange themselves around the polar hydroxyl and ketone groups and the more nonpolar fluorinated aromatic ring, providing a realistic picture of the molecule's behavior in solution.
Binding Interactions: In the context of drug design, MD simulations are used to model the interaction of a ligand with its protein target. nih.gov By simulating the complex over several nanoseconds or microseconds, one can assess the stability of the binding pose, identify key hydrogen bonds and other interactions, and calculate the binding free energy, offering a prediction of the ligand's affinity. nih.gov
These advanced simulations bridge the gap between the static picture provided by DFT and the dynamic reality of molecular behavior, offering a more complete understanding of the molecule's chemical reactivity and biological potential.
Synthetic Applications and Chemical Transformations of the 5 Fluoro 4 Hydroxy Indan 1 One Scaffold
Utilization as a Versatile Chemical Building Block in Organic Synthesis
The 5-Fluoro-4-hydroxy-indan-1-one framework serves as a valuable starting material for the synthesis of various biologically active compounds and complex organic molecules. chemimpex.comnih.gov The presence of three distinct functional groups—a ketone, a phenol, and a fluoroaromatic moiety—allows for a wide range of selective chemical modifications. This trifunctional nature makes it an attractive building block for creating molecular diversity in medicinal chemistry and materials science. chemimpex.comnih.gov The indanone core itself is a privileged structure found in numerous natural products and pharmaceuticals, further underscoring the importance of its substituted analogues. rsc.orgguidechem.com
Derivatization Reactions at the Indanone Ketone and Aromatic Ring
The reactivity of the ketone and the activated aromatic ring of this compound allows for a variety of derivatization reactions, most notably Knoevenagel condensations and subsequent arylidene formation. These reactions are fundamental in extending the molecular framework and introducing new functionalities.
Knoevenagel Condensations and Arylidene Formation:
The active methylene (B1212753) group adjacent to the ketone in the indanone ring readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. beilstein-journals.orgnih.gov This reaction, typically catalyzed by a base, leads to the formation of 2-ylidene-indan-1-one derivatives. For instance, the condensation of a similar indanone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, with various aldehydes in the presence of sodium hydroxide (B78521) in water has been shown to produce a library of novel 2-arylidene indanone derivatives in good to excellent yields. kbhgroup.in This methodology is directly applicable to this compound, providing a straightforward route to a diverse range of arylidene indanones. The general reaction scheme for the Knoevenagel condensation is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aromatic Aldehyde | Base (e.g., NaOH, piperidine) | 2-(Arylmethylene)-5-fluoro-4-hydroxy-indan-1-one |
| This compound | Aliphatic Aldehyde | Base (e.g., NaOH, piperidine) | 2-(Alkylidene)-5-fluoro-4-hydroxy-indan-1-one |
These resulting arylidene derivatives are valuable intermediates for further synthetic transformations and have been investigated for their potential biological activities. beilstein-journals.org
Construction of Fused and Spirocyclic Ring Systems Incorporating the Functionalized Indanone
The indanone scaffold is a valuable precursor for the construction of more complex polycyclic systems, including both fused and spirocyclic architectures. rsc.orgnih.gov The strategic placement of functional groups in this compound provides multiple avenues for annulation reactions.
Fused Ring Systems:
The indanone core can be elaborated into a variety of fused heterocyclic and carbocyclic systems. For example, indanone derivatives can undergo ring expansion reactions to form seven-membered carbocycles. rsc.org Furthermore, the ketone functionality can be utilized in condensation reactions with binucleophiles to construct fused heterocyclic rings. While specific examples starting from this compound are not extensively documented, the general reactivity of indanones suggests its high potential in this area. For instance, the synthesis of fused indazole ring systems has been achieved from substituted phenols, indicating a plausible pathway for the transformation of this compound into novel fused heterocyclic structures. nih.govfigshare.com
Spirocyclic Ring Systems:
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The indanone framework can be a key component in the synthesis of spirocycles. Multicomponent reactions involving indanones, aldehydes, and other reagents can lead to the formation of complex spirocyclic structures. rsc.org Although direct examples with this compound are scarce in the literature, the established methodologies for spirocycle synthesis from other indanone derivatives pave the way for its application in this field.
Role in the Synthesis of More Complex Organic Molecules and Natural Product Analogues
The structural motif of indanone is present in a variety of natural products, making its derivatives, such as this compound, valuable starting materials for the synthesis of natural product analogues. guidechem.comresearchgate.net The introduction of a fluorine atom can significantly alter the biological properties of a molecule, making fluorinated analogues of natural products highly sought after in drug discovery. nih.gov
While the direct total synthesis of a natural product using this compound has not been prominently reported, its potential as a key intermediate is evident. The functional handles it possesses allow for the step-wise construction of more intricate molecular frameworks, mimicking the core structures of various natural products. The synthesis of complex fused ring systems, as mentioned earlier, is a common strategy in the total synthesis of natural products. nih.govfigshare.com
Chemical Reactivity Profile Governed by Fluorine and Hydroxyl Substituents: Future Directions in Synthesis
The chemical reactivity of this compound is intricately governed by the interplay of its three key functional groups. The electron-withdrawing nature of the fluorine atom at the 5-position deactivates the aromatic ring towards electrophilic substitution but can also influence the acidity of the neighboring phenolic proton and the reactivity of the ketone. Conversely, the electron-donating hydroxyl group at the 4-position activates the aromatic ring and can direct ortho- and para- substitution reactions.
This unique electronic profile opens up several avenues for future synthetic exploration:
Directed Ortho-Metalation: The hydroxyl group can be used to direct ortho-lithiation or other metalation reactions, allowing for the introduction of new substituents at the C-3 position of the indanone ring.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom may facilitate nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of a variety of nucleophiles at the C-5 position.
Oxidative Coupling Reactions: The phenolic moiety can participate in oxidative coupling reactions to form more complex dimeric or polymeric structures.
Asymmetric Catalysis: The ketone functionality is a prime target for asymmetric reduction or other enantioselective transformations to introduce chirality into the molecule, leading to the synthesis of enantiopure compounds.
The continued exploration of the rich chemistry of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting biological and material properties.
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-4-hydroxy-indan-1-one, and how can regioselectivity challenges be addressed?
Methodological Answer:
- The synthesis of fluorinated indanones often involves Friedel-Crafts acylation or electrophilic fluorination. For this compound, regioselective fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures (30–50°C). Post-fluorination hydroxylation via acid-catalyzed hydrolysis or oxidative methods (e.g., H2O2/Fe<sup>2+</sup>) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral contradictions be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals caused by aromatic protons and fluorine coupling (e.g., <sup>19</sup>F-<sup>1</sup>H splitting).
- X-ray crystallography : Resolves stereochemical ambiguities and confirms substitution patterns.
- UV-vis spectroscopy : Monitors keto-enol tautomerism, with λmax shifts indicating electronic effects of the fluorine substituent.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Contradictions between techniques require cross-validation (e.g., comparing NMR-derived tautomer ratios with UV-vis data) .
Q. How should researchers address the stability of this compound under varying experimental conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. The compound is prone to hydrolysis in strongly acidic/basic conditions due to the labile C-F bond.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typically). Store at –20°C in amber vials under inert atmosphere (N2) to prevent oxidation .
Advanced Research Questions
Q. How does the electronic effect of the fluorine substituent influence the keto-enol tautomerism of this compound compared to non-fluorinated analogs?
Methodological Answer:
- Fluorine's electron-withdrawing effect stabilizes the enol form by resonance, increasing the enol:keto ratio. Quantify tautomer populations via <sup>1</sup>H NMR (integration of enolic OH vs. carbonyl signals) or IR spectroscopy (C=O vs. C-O stretches). Compare with 4-hydroxy-indan-1-one (non-fluorinated) to isolate fluorine's impact. Computational studies (DFT, B3LYP/6-31G*) can predict tautomer stability and Mulliken charges .
Q. What strategies can elucidate the reaction mechanisms of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Use deuterated solvents (D2O) to probe rate-determining steps.
- Isotopic labeling : Introduce <sup>18</sup>O at the carbonyl group to track oxygen migration during substitution.
- Hammett plots : Correlate substituent effects (σpara) with reaction rates using derivatives (e.g., 5-Cl, 5-NO2). Fluorine's –I effect accelerates SNAr by polarizing the aromatic ring .
Q. How can computational modeling predict the bioactivity of this compound derivatives against enzyme targets (e.g., kinases)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen derivatives against crystal structures (PDB) of target enzymes (e.g., EGFR kinase). Prioritize compounds with high binding affinity (ΔG < –8 kcal/mol) and complementary H-bonding to fluorine.
- QSAR models : Use CoMFA/CoMSIA to correlate electronic descriptors (HOMO/LUMO, Fukui indices) with IC50 data. Fluorine's electronegativity enhances interactions with catalytic lysine residues .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data for fluorinated indanones?
Methodological Answer:
- Error analysis : Quantify uncertainties in docking scores (e.g., RMSD < 2.0 Å) and experimental IC50 values (95% confidence intervals).
- Sensitivity testing : Vary force field parameters (e.g., AMBER vs. CHARMM) to assess docking robustness.
- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and SPR-based binding studies .
Tables for Key Data
| Property | This compound | 4-Hydroxy-indan-1-one |
|---|---|---|
| Molecular Weight (g/mol) | 166.15 | 148.16 |
| Melting Point (°C) | 35–37 (observed) | 120–122 (lit.) |
| Keto:Enol Ratio (in CDCl3) | 1:3.2 | 1:1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
